![molecular formula C8H7ClN2 B1615067 [(4-Chlorophenyl)amino]acetonitrile CAS No. 24889-92-7](/img/structure/B1615067.png)
[(4-Chlorophenyl)amino]acetonitrile
Overview
Description
“[(4-Chlorophenyl)amino]acetonitrile” is an organic compound with the molecular formula C8H7ClN2. Its average mass is 166.608 Da .
Synthesis Analysis
While specific synthesis methods for “[(4-Chlorophenyl)amino]acetonitrile” were not found, it’s worth noting that aminoacetonitrile derivatives can be produced from glycolonitrile by reaction with ammonia . This compound can be hydrolyzed to give glycine . It is also useful in the synthesis of diverse nitrogen-containing heterocycles .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) . This indicates that the compound contains a chlorophenyl group attached to an aminoacetonitrile group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.61 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmacokinetics and Drug Metabolism : A study using accelerator mass spectrometry (AMS) examined the pharmacokinetics and metabolism of a compound structurally similar to [(4-Chlorophenyl)amino]acetonitrile. The research highlighted the utility of AMS in analyzing samples from human subjects given nanoCurie doses of the compound, facilitating the study of drug metabolism and disposition (Garner et al., 2002).
Electrochemistry : Research on the electrochemical behavior of 4-aminophenol, which shares a phenylamino group with [(4-Chlorophenyl)amino]acetonitrile, revealed insights into its oxidation process. This study is significant for understanding the electrochemical properties of similar compounds (Schwarz et al., 2003).
Synthesis and Antifungal Activity : A novel compound structurally related to [(4-Chlorophenyl)amino]acetonitrile was synthesized and evaluated for its antifungal activity. This demonstrates the potential of such compounds in developing new antifungal agents (Ibrahim et al., 2008).
Analytical Chemistry : Liquid chromatographic techniques have been developed to determine the concentrations of compounds related to [(4-Chlorophenyl)amino]acetonitrile in biological samples. This is crucial for pharmacokinetic studies and drug monitoring (Dockens et al., 1987).
- the discovery of new classes of photoluminescent materials. This research opens avenues for the development of novel luminescent substances, which can be used in various technological applications (Ekinci et al., 2000).
Synthesis of Antimicrobial Agents : Research on the synthesis of formazans from compounds structurally related to [(4-Chlorophenyl)amino]acetonitrile demonstrated their potential as antimicrobial agents. This highlights the role of such compounds in medicinal chemistry and drug development (Sah et al., 2014).
Functionalized Schiff Bases and Metal Complexes : Studies involving the reactions of [(4-Chlorophenyl)amino]acetonitrile derivatives with various amines have led to the formation of Schiff bases and their metal complexes. These compounds have significant applications in coordination chemistry and materials science (Brianese et al., 1998).
Surface Chemistry for Biomolecule Attachment : Research on the electrochemical reduction of diazonium salts related to [(4-Chlorophenyl)amino]acetonitrile has been crucial in forming layers for biomolecule attachment. This has implications in biochemistry and nanotechnology (Fau et al., 2011).
properties
IUPAC Name |
2-(4-chloroanilino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYDEWDXIBGHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947783 | |
Record name | (4-Chloroanilino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)amino]acetonitrile | |
CAS RN |
24889-92-7 | |
Record name | 2-[(4-Chlorophenyl)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24889-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((4-Chlorophenyl)amino)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024889927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chloroanilino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-chlorophenyl)amino]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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